The Chemical Structure, Physical Properties, and Biological Mechanics of 2-Acetamido-3-(1H-imidazol-5-yl)propanoic Acid
The Chemical Structure, Physical Properties, and Biological Mechanics of 2-Acetamido-3-(1H-imidazol-5-yl)propanoic Acid
Executive Summary
2-Acetamido-3-(1H-imidazol-5-yl)propanoic acid, commonly known as N-Acetyl-L-histidine (NAH) , is a highly specialized acetylated amino acid derivative. While structurally simple, NAH plays a profound physiological role as an intracellular osmolyte and a "molecular water pump" in the brain, retina, and lens of poikilothermic (cold-blooded) vertebrates[1]. For researchers and drug development professionals, understanding the physicochemical properties and synthesis of NAH is critical for exploring its potential in neuroprotection, cataract prevention, and biomimetic osmotic regulation.
This whitepaper provides an in-depth technical analysis of NAH, detailing its chemical structure, thermodynamic properties, biological mechanism of action, and providing field-proven, self-validating protocols for its synthesis and analytical characterization.
Chemical Identity and Structural Conformation
NAH is formed by the N-acetylation of the alpha-amino group of L-histidine. This modification neutralizes the positive charge typically found on the primary amine at physiological pH, leaving the imidazole ring as the primary ionizable functional group. This structural alteration significantly enhances its solubility and stability compared to native L-histidine, making it highly effective as a biological osmolyte[2].
Physicochemical Properties
The physical and chemical properties of NAH dictate its behavior in aqueous environments and organic solvents. The imidazole ring provides a unique buffering capacity near physiological pH.
Table 1: Quantitative Chemical and Physical Properties of NAH
| Property | Value | Causality / Significance |
| IUPAC Name | (2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoic acid | Defines the L-stereochemistry and N-acetylation[3]. |
| CAS Number | 2497-02-1 | Unique registry identifier[3]. |
| Molecular Formula | C8H11N3O3 | Core composition[3]. |
| Molecular Weight | 197.19 g/mol | Low molecular weight facilitates rapid transmembrane flux[3]. |
| Melting Point | 157–159 °C (Anhydrous) / 187 °C (HMDB) | Indicates strong intermolecular hydrogen bonding in the crystal lattice[3][4]. |
| pKa (Imidazole Ring) | ~7.05 | Allows the molecule to act as a physiological buffer and participate in pH-dependent transport[5]. |
| Aqueous Solubility | ~62.5 mg/mL (at 25 °C) | High solubility is essential for its role as an intracellular osmolyte[6]. |
| LogP | -1.60 | Highly hydrophilic, necessitating active or facilitated transport mechanisms across lipid bilayers[4]. |
Biological Mechanics: The Molecular Water Pump (MWP) Hypothesis
In poikilothermic vertebrates, NAH exhibits a highly compartmentalized metabolism. It is synthesized within the lens from L-histidine and acetyl-CoA by the enzyme histidine N-acetyltransferase[1]. Because the lens lacks the catabolic enzymes to degrade NAH, it must be exported to the ocular fluid.
According to the Molecular Water Pump (MWP) hypothesis , NAH maintains lens dehydration (preventing cataracts) by acting as a gradient-driven pump[7]. Due to its strong hydration shell, each NAH molecule transported out of the lens down its concentration gradient carries approximately 33 obligated water molecules with it[1]. Once in the ocular fluid, NAH is hydrolyzed by NAH acylase into L-histidine and acetate, releasing the bound water for excretion, while the L-histidine is actively transported back into the lens[1][8].
Caption: The NAH Metabolic Cycle acting as a Molecular Water Pump (MWP) in vertebrate lenses.
Chemical Synthesis and Purification Protocol
The synthesis of NAH is typically achieved via the direct acylation of L-histidine using acetic anhydride[9]. The following protocol is designed as a self-validating system , ensuring that intermediate states are verified before proceeding, thereby maximizing optical purity and yield.
Step-by-Step Methodology
Objective: Synthesize high-purity N-Acetyl-L-histidine while preventing racemization and unwanted N-acylation of the imidazole ring.
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Substrate Preparation: Dissolve 10 mmol of L-histidine in 20 mL of distilled water.
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Causality: Water is used as the solvent because L-histidine is highly polar. The aqueous environment also helps buffer the subsequent exothermic reaction.
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Alkalization: Adjust the pH to 8.0–8.5 using 2M NaOH.
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Causality: The alpha-amino group must be deprotonated to act as a nucleophile. However, exceeding pH 9.0 increases the risk of hydrolyzing the acetic anhydride reagent before it can react.
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Acylation (Self-Validating Step): Place the reaction flask in an ice bath (0–5 °C). Add 12 mmol of acetic anhydride dropwise over 30 minutes while continuously monitoring the pH. Add 2M NaOH concurrently to maintain the pH at 8.0.
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Causality: Dropwise addition controls the exothermic nature of the reaction, preventing thermal degradation.
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Validation: Perform a rapid Ninhydrin spot test on a TLC plate. The disappearance of the deep purple color indicates the successful conversion of the primary amine.
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Acidification & Cleavage of Imidazole Adducts: Once the reaction is complete, adjust the pH to 2.0 using 1M HCl, and stir at room temperature for 1 hour.
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Causality: Acetic anhydride may transiently acetylate the imidazole nitrogen. Lowering the pH selectively hydrolyzes the unstable imidazole-acetyl bond while leaving the stable alpha-amide bond intact.
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Crystallization: Adjust the pH to ~5.0 (near the isoelectric point of NAH) and chill the solution to 4 °C overnight to induce precipitation.
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Purification: Filter the resulting white crystalline powder and recrystallize from hot ethanol[10].
Caption: Step-by-step experimental workflow for the synthesis and purification of NAH.
Analytical Characterization
To ensure the structural integrity and purity of the synthesized NAH, rigorous analytical characterization is required.
Nuclear Magnetic Resonance (1H-NMR) Spectroscopy
NMR is the gold standard for confirming the exact position of the acetyl group. When analyzed in DMSO-d6 at 400 MHz, the spectrum of NAH exhibits distinct chemical shifts[11]:
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8.12 ppm (singlet): Corresponds to the proton on the carbon between the two nitrogens in the imidazole ring (C2-H).
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7.74 ppm (doublet): Corresponds to the amide proton (NH) of the newly formed acetamido group.
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6.87 ppm (singlet): Corresponds to the other ring proton (C4-H).
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4.40 ppm (multiplet): Corresponds to the chiral alpha-carbon proton.
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1.82 ppm (singlet): Corresponds to the three protons of the methyl group in the acetyl moiety.
Self-Validation Check: The presence of the 1.82 ppm singlet integrated to 3 protons, combined with the downfield shift of the amide proton, definitively confirms successful alpha-N-acetylation[11].
Mass Spectrometry (LC-MS/MS)
Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode should be utilized to confirm the molecular weight.
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Expected MS Profile: A primary molecular ion peak [M+H]+ at m/z 198.0, and a sodium adduct [M+Na]+ at m/z 220.0[11].
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Absence of m/z 156.0: Confirms that no unreacted L-histidine remains in the purified sample.
Conclusion
2-Acetamido-3-(1H-imidazol-5-yl)propanoic acid (NAH) is a structurally elegant molecule whose physical properties—specifically its high aqueous solubility, specific pKa, and potent hydration capacity—enable its critical biological function as a molecular water pump[1][5]. By adhering to the strictly controlled, pH-regulated synthesis and self-validating analytical protocols outlined in this guide, researchers can reliably produce high-purity NAH. This foundational capability is essential for advancing metabolic studies, neuroprotective research, and the development of novel biomimetic osmotic therapies.
References
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PubChem. "N-Acetyl-L-histidine | C8H11N3O3 | CID 75619". National Institutes of Health (NIH). Available at: [Link]
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Chemsrc. "N-Acetyl-L-histidine | CAS#:2497-02-1". Available at:[Link]
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Baslow, M.H., & Guilfoyle, D.N. "N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates". Biomolecules, MDPI. Available at:[Link]
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Baslow, M.H. "Function of the N-acetyl-L-histidine system in the vertebrate eye. Evidence in support of a role as a molecular water pump". PubMed, NIH. Available at:[Link]
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University of Glasgow. "Synthesis of Histidine Derivatives Present in Cardiac Muscle". Enlighten Theses. Available at:[Link]
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Williams, R. "pKa Data Compiled by R. Williams". Kyoto University. Available at:[Link]
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